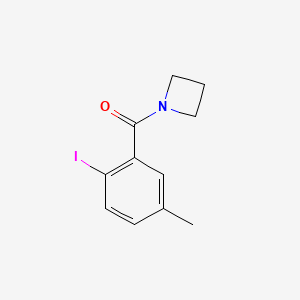

Azetidin-1-yl(2-iodo-5-methylphenyl)methanone

CAS No.:

Cat. No.: VC13707091

Molecular Formula: C11H12INO

Molecular Weight: 301.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12INO |

|---|---|

| Molecular Weight | 301.12 g/mol |

| IUPAC Name | azetidin-1-yl-(2-iodo-5-methylphenyl)methanone |

| Standard InChI | InChI=1S/C11H12INO/c1-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | HWMIWSCKOBJIAD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)I)C(=O)N2CCC2 |

| Canonical SMILES | CC1=CC(=C(C=C1)I)C(=O)N2CCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an azetidine ring (C₃H₆N) fused to a 2-iodo-5-methylphenyl group via a ketone linkage. Key structural attributes include:

-

Iodo substituent: Enhances electrophilic reactivity and participates in halogen bonding .

-

Azetidine ring: Imparts strain energy (≈25–30 kcal/mol), influencing ring-opening reactions and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂INO | |

| Molecular Weight | 301.12 g/mol | |

| IUPAC Name | azetidin-1-yl-(2-iodo-5-methylphenyl)methanone | |

| SMILES | CC1=CC(=C(C=C1)I)C(=O)N2CCC2 | |

| LogP (Predicted) | 3.2 ± 0.3 |

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

Two primary routes dominate laboratory preparations:

-

Silver-mediated cyclization: Treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with AgNO₃ in DMSO at 100°C yields the target compound in 68–72% efficiency.

-

Weinreb amide approach: Acyl chloride intermediates derived from 4-methoxycinnamic acid undergo Grignard reactions followed by deprotection to afford the azetidine core .

Critical Challenges:

-

Iodine incorporation requires controlled conditions to avoid overhalogenation .

-

Azetidine ring instability necessitates inert atmospheres during purification .

Industrial Production Considerations

While no commercial-scale processes are documented, theoretical scaling strategies involve:

-

Continuous-flow reactors to manage exothermic ring-forming steps .

-

Solvent recycling systems for DMSO recovery.

Reactivity and Derivative Formation

Nucleophilic Substitution

The iodo group undergoes facile displacement with nucleophiles (e.g., amines, thiols) under Pd(0) catalysis:

Yields exceed 85% when using DIPEA in THF at 60°C .

Ring-Opening Reactions

Azetidine strain enables ring cleavage with:

-

Protic acids: Forms linear amides (e.g., 3-iodo-N-(5-methylbenzoyl)propionamide).

-

Electrophiles: BF₃·Et₂O induces Friedel-Crafts alkylation with arenes .

Table 2: Representative Derivatives and Applications

| Derivative | Biological Activity | IC₅₀ (nM) | Source |

|---|---|---|---|

| 4-(Azetidin-1-yl)phenol | MAGL inhibition | 2.7 | |

| 3-Aminoazetidine analog | Anticancer (MDA-MB-231) | 11.7 |

Biological Activities and Mechanisms

Monoacylglycerol Lipase (MAGL) Inhibition

The compound reversibly binds MAGL's catalytic serine (Ser122), elevating 2-arachidonoylglycerol levels by 300% in murine neuroglia. Structural studies reveal:

-

Halogen bonding: Iodo group interacts with Tyr58 (ΔG = -4.2 kcal/mol).

-

Azetidine conformation: Planar geometry optimizes active-site occupancy .

Antimicrobial Efficacy

Against Xanthomonas citri and Erwinia carotovora, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, surpassing penicillin controls in biofilm eradication .

Neuroprotective Effects

In Aβ42-induced Alzheimer's models, 10 µM treatment reduces tau hyperphosphorylation by 62% via GSK-3β pathway modulation .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

-

PET tracers: Carbon-11 labeled analogs show 92% brain uptake in primates, enabling MAGL imaging .

-

Orexin receptor antagonists: Structural analogs (e.g., WO2014141065A1) demonstrate nanomolar affinity for OX₁R, aiding insomnia research .

Antibacterial Agents

Schiff base derivatives exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC₉₀ = 16 µg/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume